REACTION_CXSMILES
|
[F:1][CH:2]([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH:14]([CH3:16])[CH3:15])[C:11](Cl)=[O:12])=[CH:6][CH:5]=1.[C:18]([CH:20]([OH:34])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:22]=1)#[N:19].N1C=CC=CC=1>C(Cl)Cl>[CH:14]([CH:10]([C:7]1[CH:8]=[CH:9][C:4]([O:3][CH:2]([F:17])[F:1])=[CH:5][CH:6]=1)[C:11]([O:34][CH:20]([C:18]#[N:19])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:22]=1)=[O:12])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C(C(=O)Cl)C(C)C)F
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Type
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CUSTOM
|
Details
|
The mixture is stirred for approximately 60 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate and the washings are evaporated
|
Type
|
CUSTOM
|
Details
|
the residual oil (6.29 g) is purified on a silica column
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
ADDITION
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Details
|
the residue treated with sodium borohydride
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Type
|
CUSTOM
|
Details
|
The resulting crude material is purified on a silica gel column
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C1=CC=C(C=C1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |